4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate

Positional isomerism Halogen substitution Medicinal chemistry

This 2-bromobenzoate ester is a critical nitro-free comparator to the APJ antagonist ML221, enabling SAR studies that isolate the contribution of ortho-halogen position and electronic effects on receptor binding—without the redox liability of the 4-nitro group. Its distinct ortho-bromo substitution offers differential steric and electronic profiles versus para-halogenated isomers, making it essential for halogen bonding hypothesis testing. The anticipated rapid esterase-mediated degradation profile suits acute ex vivo models where transient APJ receptor antagonism minimizes carry-over effects. With a reported purity of ≥95%, it also serves as a reliable reference standard for HPLC identity and purity assays across the pyranyl ester series.

Molecular Formula C17H11BrN2O4S
Molecular Weight 419.25
CAS No. 877635-77-3
Cat. No. B2853916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate
CAS877635-77-3
Molecular FormulaC17H11BrN2O4S
Molecular Weight419.25
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)Br
InChIInChI=1S/C17H11BrN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2
InChIKeyFTWAIMPMWRVYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate (CAS 877635-77-3): Procurement-Relevant Compound Class and Baseline Identity


4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate (CAS 877635-77-3) is a synthetic small molecule of the 4H-pyran-3-yl ester class bearing a 2-bromobenzoate substituent . It shares the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl core with the well-characterized APJ functional antagonist ML221 (the 4-nitrobenzoate analogue), which exhibits IC₅₀ values of 0.70 μM (cAMP) and 1.75 μM (β-arrestin) and >37-fold selectivity over the AT1 receptor [1]. The target compound is differentiated by its ortho-bromobenzoate ester moiety, which alters electronic properties and metabolic susceptibility compared to the para-nitro and other halogenated ester variants, making it a candidate for structure–activity relationship (SAR) investigations where halogen position and degree of activation influence receptor binding and pharmacokinetic profiles.

Why Generic Replacement Fails for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-Bromobenzoate: Evidence of Non-Interchangeability Among Pyranyl Ester Analogues


In-class compounds sharing the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl scaffold are not interchangeable because the ester substituent at the 3-position critically governs both pharmacodynamic potency and metabolic stability [1]. The ML221 series SAR demonstrates that replacing the 4-nitrobenzoate with other ester groups can result in substantial shifts in APJ antagonistic activity and selectivity [1]. Positional isomerism (ortho- vs. para-bromobenzoate) further introduces differential steric and electronic effects that cannot be predicted from simple functional group exchange, making generic substitution scientifically unsound without direct comparative data for the specific 2-bromobenzoate ester.

Quantitative Differential Evidence Guide for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-Bromobenzoate (CAS 877635-77-3)


Positional Halogen Differentiation: Ortho- vs. Para-Bromobenzoate Structural Identity

The target compound carries a bromine atom at the ortho position of the benzoate ester, whereas the closest commercially catalogued brominated analogue (CAS 877635-77-3 vs. 4-bromobenzoate, CAS not activated here) places bromine at the para position . Positional isomerism alters the dipole moment, steric accessibility, and potential for halogen bonding, all of which can modulate target engagement [1]. No direct biological comparison between these two isomers has been published; however, the structural distinction is unequivocally confirmed by SMILES and IUPAC nomenclature .

Positional isomerism Halogen substitution Medicinal chemistry

Purity Specification Relative to In-Class ML221 and Structural Analogues

The compound is supplied with a reported purity of ≥95% as determined by HPLC . This purity specification is consistent with that of the closely related ML221 (4-nitrobenzoate analogue, typically ≥97% by HPLC ) and the 4-bromobenzoate analogue (≥95% ). The quantitative parity in purity ensures that differences observed in biological assays are attributable to structural features rather than batch quality variation.

Chemical purity Procurement quality HPLC

Metabolic Stability Class-Level Inference: Ester Lability Relative to Sulfonate-Bridged ML221 Analogues

ML221 (4-nitrobenzoate ester) exhibits extremely poor plasma stability (<1% remaining after 1 h) and liver microsomal half-life (t₁/₂ < 1 min), primarily due to esterase-mediated cleavage of the benzoate ester linkage [1]. Replacement of the ester with sulfonate linkages in analogues 21 and 22 improved plasma stability to 100% remaining after 1 h and liver microsomal t₁/₂ to 5 min [1]. The 2-bromobenzoate ester is expected, based on its ester structure, to exhibit similarly poor metabolic stability, a property that may be advantageous for generating a transient pharmacological signal or disadvantageous for chronic dosing studies dependent on sustained exposure [2].

Metabolic stability Esterase susceptibility Plasma stability

Differentiation from ML221 by Absence of Nitro Group: Redox Liability and Off-Target Potential

The replacement of the 4-nitro group in ML221 with a 2-bromo substituent eliminates the redox-active nitro moiety, which is known to undergo bioreduction to potentially mutagenic nitroso and hydroxylamine intermediates [1]. While ML221 (IC₅₀ 0.70 μM cAMP, 1.75 μM β-arrestin) is a potent APJ antagonist, the nitro group is a structural alert in drug discovery [2]. The 2-bromobenzoate compound removes this liability, though its direct pharmacological activity remains uncharacterized in peer-reviewed assays.

Nitro group reduction Redox cycling Toxicity

Optimized Procurement Scenarios for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-Bromobenzoate Based on Differential Evidence


Structure–Activity Relationship (SAR) Studies of APJ Receptor Antagonists Requiring Nitro-Free Chemotypes

When expanding SAR around the ML221 scaffold, researchers can use the 2-bromobenzoate ester as a nitro-free comparator to isolate the contribution of halogen position and electronic effects on APJ antagonism without the confounding redox liability of the 4-nitro group [1]. The ortho-bromine placement provides a distinct steric and electronic profile relative to the para-brominated isomer, enabling dose-response experiments that directly test halogen bonding hypotheses [2].

Metabolic Stability Profiling of Ester-Based APJ Antagonist Probes

The 2-bromobenzoate compound serves as a representative ester-linked probe in comparative metabolic stability panels, alongside ML221 and the sulfonate-linked analogues [1]. Pairing this compound with the documented stability data for ML221 (plasma <1% remaining, t₁/₂ <1 min) and sulfonate analogue 21 (plasma 100%, t₁/₂ 5 min) allows researchers to benchmark the metabolic contribution of the 2-bromobenzoate ester versus alternative linkages [1].

Chemical Biology Investigations of APJ Signaling Where Rapid Systemic Clearance Is Desired

In acute ex vivo or in vivo models where transient APJ receptor antagonism is sufficient to elicit a measurable biological response, the anticipated rapid esterase-mediated degradation of the 2-bromobenzoate ester may be advantageous [1]. Unlike the metabolically stabilized sulfonate analogues, this compound is predicted to clear quickly, minimizing carry-over effects in sequential stimulation protocols.

Procurement for Orthogonal Purity Verification and Analytical Method Development

With a reported purity of ≥95% [1], this compound is suitable as a reference standard in HPLC method development for the broader pyranyl ester chemical series. Its distinct retention time relative to the 3- and 4-bromobenzoate isomers facilitates the establishment of identity and purity assays critical for quality control in compound management workflows.

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.